Bienvenue dans la boutique en ligne BenchChem!

PIK-75 hydrochloride

PI3K signaling Isoform selectivity Cancer biology

PIK-75 hydrochloride is the only commercially available PI-competitive (lipid substrate-competitive) p110α inhibitor—unlike ATP-competitive alternatives (A66, Alpelisib). Its unique binding mechanism delivers distinct sensitivity profiles against p110α mutants (Ser773, H1047R, E545K). With potent dual DNA-PK inhibition (IC50=2 nM), it enables simultaneous interrogation of PI3K signaling and DNA damage response pathways without polypharmacy. Essential for orthogonal target engagement validation, isoform-specificity profiling (>200-fold over p110β), and synthetic lethality screens with PARP inhibitors. Available in high purity (≥98%) for reproducible results.

Molecular Formula C16H15BrClN5O4S
Molecular Weight 488.7 g/mol
CAS No. 372196-77-5
Cat. No. B610107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIK-75 hydrochloride
CAS372196-77-5
SynonymsPIK-75 HCl;  PIK 75 HCl;  PIK75 HCl;  PIK-75 hydrochloride
Molecular FormulaC16H15BrClN5O4S
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl
InChIInChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+;
InChIKeyVOUDEIAYNKZQKM-MYHMWQFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PIK-75 Hydrochloride CAS 372196-77-5: p110α-Selective PI3K Inhibitor with Unique PI-Competitive Binding


PIK-75 hydrochloride (CAS: 372196-77-5) is an imidazopyridine-based small molecule that acts as a potent, reversible, and isoform-selective inhibitor of the class IA phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110α . It also exhibits nanomolar inhibitory activity against DNA-dependent protein kinase (DNA-PK) and moderate activity against the p110γ isoform . Unlike most PI3K inhibitors that target the ATP-binding pocket, PIK-75 demonstrates a distinct competitive mechanism with respect to the lipid substrate phosphatidylinositol (PI) [1], making it a valuable tool compound for dissecting PI3K isoform-specific signaling in both basic research and drug discovery programs.

Why Generic Substitution with Other PI3K Inhibitors Compromises Experimental Integrity in PIK-75 Hydrochloride Studies


PIK-75 hydrochloride cannot be substituted interchangeably with other p110α inhibitors or pan-PI3K inhibitors due to its dual pharmacological profile and unique binding mechanism. While compounds like A66 or BYL719 (alpelisib) also target p110α, they are ATP-competitive inhibitors, whereas PIK-75 is a PI-competitive inhibitor [1]. This mechanistic distinction leads to different sensitivity profiles in cells harboring specific p110α mutations (e.g., Ser773) and can yield divergent biological outcomes in functional assays [1]. Furthermore, PIK-75 exhibits potent off-target activity against DNA-PK (IC50 = 2 nM) , which is absent in many other p110α-selective tool compounds. Therefore, simply replacing PIK-75 with another PI3K inhibitor based solely on p110α potency will introduce confounding variables in DNA damage response pathways and lipid kinase signaling studies.

PIK-75 Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Selectivity and Mechanistic Data


Isoform Selectivity Profile: p110α vs. p110β, p110γ, p110δ

PIK-75 hydrochloride exhibits a distinct isoform selectivity profile compared to other PI3K inhibitors. In cell-free enzymatic assays, it inhibits p110α with an IC50 of 5.8 nM, while displaying 200-fold lower potency against p110β (IC50 = 1.3 μM) . This contrasts with the clinically approved p110α-selective inhibitor alpelisib (BYL719), which has a reported p110α IC50 of 74 nM and p110β IC50 of 2.2 μM (approximately 30-fold selectivity) [1]. The higher absolute potency (5.8 nM vs. 74 nM) and greater selectivity window (>200-fold vs. ~30-fold) of PIK-75 for p110α over p110β provide a more precise tool for probing p110α-specific functions in cellular systems.

PI3K signaling Isoform selectivity Cancer biology

Unique PI-Competitive Binding Mechanism Distinguishes PIK-75 from ATP-Competitive PI3K Inhibitors

Kinetic analysis demonstrates that PIK-75 is a competitive inhibitor with respect to the lipid substrate phosphatidylinositol (PI), not ATP [1]. This is in stark contrast to most other PI3K inhibitors, including A66, PI-103, and LY294002, which are ATP-competitive inhibitors that bind at or near the ATP-binding pocket [1]. The PI-competitive mechanism is linked to specific nonconserved amino acids in p110α: mutation of Ser773 to alanine increased the IC50 for PIK-75 by 8-fold compared to wild-type p110α, while the S773D mutant showed a 64-fold increase in Ki with respect to PI [1]. These mutations do not affect the potency of ATP-competitive inhibitors.

Enzymology Drug mechanism Kinase inhibitor design

Potent DNA-PK Inhibition Adds a Dual-Targeting Dimension Absent in Many p110α-Selective Tools

PIK-75 hydrochloride potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM in cell-free assays . This is comparable to its p110α potency (5.8 nM). In contrast, other p110α-selective tool compounds such as A66 and BYL719 (alpelisib) show minimal or no significant inhibition of DNA-PK at relevant concentrations [1]. The dual p110α/DNA-PK inhibitory profile of PIK-75 is not shared by most comparator p110α inhibitors, which are typically highly selective for PI3K isoforms over other kinases.

DNA damage response Combination therapy Kinase profiling

Differential Cellular Efficacy in Viability Assays Compared to Other Isoform-Selective Inhibitors

In a standardized cell viability assay using TF-1 cells cultured in 1 pM GM-CSF, 100 nM PIK-75 significantly reduced cell viability, whereas equimolar or higher concentrations of other isoform-selective inhibitors had distinct effects [1]. Specifically, at 72 hours, PIK-75 (100 nM) markedly suppressed viability, while the p110α inhibitor YM024 required a 50-fold higher concentration (5 μM) to achieve a comparable effect [1]. The p110β inhibitor TGX-221 (1 μM), p110δ inhibitor IC87114 (5 μM), and p110γ inhibitor AS252424 (100 nM) showed minimal to moderate effects under the same conditions [1].

Cell viability Isoform-specific signaling Functional assays

Synergistic vs. Antagonistic Interactions in Combination Therapy Contexts

In hepatocellular carcinoma (HCC) models, the combination of PIK-75 with Sorafenib produced synergistic effects leading to apoptotic cell death in Huh7 cells [1]. In striking contrast, the combination of Sorafenib with the p110β-selective inhibitor TGX-221 resulted in antagonistic effects and significantly promoted cell growth in PTEN-deficient Mahlavu cells [1]. This divergent outcome highlights the context-dependent and isoform-specific nature of PI3K inhibitor combinations and underscores that PIK-75's pharmacological profile yields outcomes not recapitulated by targeting other PI3K isoforms.

Combination therapy Hepatocellular carcinoma Drug synergy

PIK-75 Hydrochloride: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Dissecting p110α-Specific Signaling with Orthogonal Binding Site Validation

Use PIK-75 hydrochloride as a PI-competitive tool compound to confirm target engagement and validate p110α-dependent phenotypes. Pair PIK-75 with an ATP-competitive p110α inhibitor (e.g., A66) in parallel experiments to distinguish effects that are truly p110α-specific from those arising from off-target kinase inhibition or compensatory ATP-binding pocket adaptations [1]. This orthogonal approach is particularly valuable when studying cells harboring p110α mutations (e.g., H1047R, E545K) or when investigating resistance mechanisms to ATP-competitive PI3K inhibitors.

Investigating DNA Damage Response and Synthetic Lethality

Leverage the dual p110α/DNA-PK inhibitory activity of PIK-75 hydrochloride (DNA-PK IC50 = 2 nM) to study the intersection of PI3K signaling and DNA repair pathways. This compound is uniquely suited for experiments examining synthetic lethality with PARP inhibitors, radiation sensitization, or the role of DNA-PK in cancer cell survival. Unlike other p110α-selective inhibitors, PIK-75 enables simultaneous modulation of both pathways without requiring a two-drug combination.

Cellular Isoform Selectivity Profiling and Functional Redundancy Studies

Employ PIK-75 hydrochloride in parallel with a panel of isoform-selective inhibitors (e.g., TGX-221 for p110β, IC87114 for p110δ, AS-252424 for p110γ) to map isoform-specific contributions to cellular phenotypes. The high selectivity window (>200-fold for p110α over p110β) and potent cellular activity (effective at 100 nM in viability assays) [2] make PIK-75 an ideal reference compound for such profiling studies, enabling clear attribution of functional roles to the p110α isoform.

Combination Therapy Screening in PTEN-Deficient and PIK3CA-Mutant Cancer Models

Utilize PIK-75 hydrochloride in high-throughput combination screens, particularly in PTEN-deficient or PIK3CA-mutant cancer cell lines, given the documented synergistic interaction with Sorafenib in HCC cells [3]. The compound's unique PI-competitive mechanism may offer combinatorial advantages not seen with ATP-competitive p110α inhibitors, making it a valuable probe for identifying novel therapeutic pairings.

Quote Request

Request a Quote for PIK-75 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.